molecular formula C10H10ClNO B8282408 2-Cyano-2-(4-chlorophenyl)propan-1-ol

2-Cyano-2-(4-chlorophenyl)propan-1-ol

Cat. No.: B8282408
M. Wt: 195.64 g/mol
InChI Key: TYMKJAKRLXZKBK-UHFFFAOYSA-N
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Description

2-Cyano-2-(4-chlorophenyl)propan-1-ol (molecular formula: C₁₀H₁₀ClNO, molecular weight: 195.65 g/mol) is a secondary alcohol featuring a cyano (–CN) group and a 4-chlorophenyl substituent attached to the central carbon of a propan-1-ol backbone. This structural configuration imparts unique physicochemical properties, including moderate polarity due to the hydroxyl (–OH) and cyano groups, and lipophilicity contributed by the aromatic chlorophenyl ring. The compound is typically a crystalline solid at room temperature, with solubility influenced by its dual polar and nonpolar moieties—moderately soluble in polar solvents like ethanol but less so in water.

The compound’s reactivity is defined by its functional groups: the hydroxyl group enables hydrogen bonding and participation in esterification or oxidation reactions, while the cyano group may contribute to nucleophilic substitution or hydrolysis under specific conditions. Applications of this compound are primarily in synthetic organic chemistry, where it serves as a precursor for pharmaceuticals, agrochemicals, or fine chemicals.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-hydroxy-2-methylpropanenitrile

InChI

InChI=1S/C10H10ClNO/c1-10(6-12,7-13)8-2-4-9(11)5-3-8/h2-5,13H,7H2,1H3

InChI Key

TYMKJAKRLXZKBK-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

2-Cyano-2-(4-chlorophenyl)propan-1-ol shares key structural features with other chlorophenyl- and cyano-substituted compounds, though differences in backbone and functional groups lead to divergent properties. Below is a comparative analysis with Fenvalerate, a pyrethroid insecticide containing analogous substituents .

Property This compound Fenvalerate
Molecular Weight 195.65 g/mol 419.90 g/mol
Core Structure Propan-1-ol backbone Esterified benzyl derivative
Functional Groups –OH, –CN, 4-Cl-C₆H₄ –COOR (ester), –CN, 4-Cl-C₆H₄
Chemical Class Secondary alcohol Pyrethroid (synthetic insecticide)
Solubility in Water Moderate (polar solvents) Low (<0.01 mg/L, highly lipophilic)
Applications Synthetic intermediate Broad-spectrum insecticide

Key Findings:

Molecular Complexity: Fenvalerate’s larger molecular weight and ester functionality enhance its lipophilicity and environmental persistence, contrasting with the smaller, polar alcohol backbone of this compound .

Reactivity: The hydroxyl group in this compound facilitates nucleophilic reactions, whereas Fenvalerate’s ester group is prone to hydrolysis under alkaline conditions, a critical factor in its environmental degradation .

Biological Activity: Fenvalerate’s insecticidal activity arises from its ability to disrupt sodium channels in pests, a property linked to its ester and cyano groups. In contrast, this compound lacks this bioactivity profile, emphasizing the role of structural complexity in pesticidal efficacy.

Physicochemical Property Trends

  • Volatility : The alcohol derivative exhibits higher volatility than Fenvalerate due to its lower molecular weight and lack of bulky ester groups.
  • Stability: Fenvalerate’s ester linkage confers susceptibility to photodegradation and hydrolysis, while this compound’s stability is governed by its resistance to oxidation under ambient conditions.

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